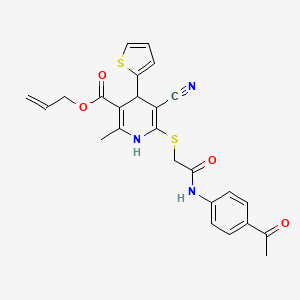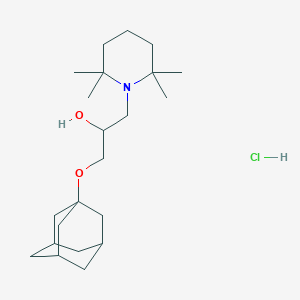
1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C22H40ClNO2 and its molecular weight is 386.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Catalysis
Research on compounds related to "1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride" demonstrates their potential in organic synthesis and catalysis. For example, TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl-catalyzed alcohol oxidations are a key area of interest. The use of TEMPO in combination with recyclable hypervalent iodine(III) reagents offers an environmentally benign method for oxidizing alcohols to carbonyl compounds with high efficiency and excellent yields. This approach is not only eco-friendly but also tolerates a wide variety of functional groups, making it a versatile tool for organic synthesis (Li & Zhang, 2009).
Medicinal Chemistry
In the realm of medicinal chemistry, the structure of adamantane and its derivatives, including compounds similar to the one , have been explored for their potential biological activities. For instance, adamantyl-containing phenylpiperidines have been synthesized and investigated for their spatial orientation and potential as bioactive molecules (Shadrikova et al., 2015). Another study focused on novel adamantane hybrids, which exhibited promising anti-inflammatory activities, highlighting the potential of adamantane derivatives in developing new therapeutic agents (Kalita et al., 2015).
Materials Science
Adamantane derivatives also find applications in materials science, particularly in the development of novel polymers and materials with unique properties. For example, the synthesis of poly(tetramethyl-1,3-silphenylenesiloxane) derivatives bearing the adamantyl moiety has been reported. These novel polysiloxane derivatives exhibit good solubility in common organic solvents and high thermal stability, making them suitable for various applications in materials science (Hattori & Nemoto, 2009).
properties
IUPAC Name |
1-(1-adamantyloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO2.ClH/c1-20(2)6-5-7-21(3,4)23(20)14-19(24)15-25-22-11-16-8-17(12-22)10-18(9-16)13-22;/h16-19,24H,5-15H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZXFWCTMKAYNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1CC(COC23CC4CC(C2)CC(C4)C3)O)(C)C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

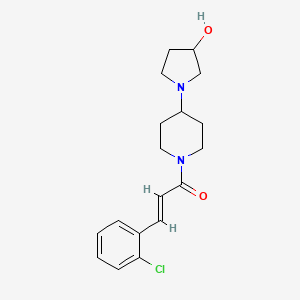
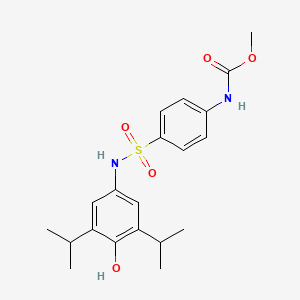
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide](/img/structure/B2358224.png)
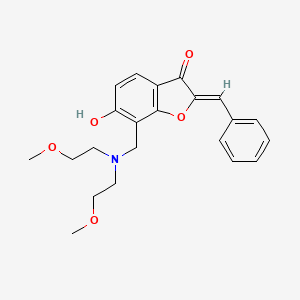
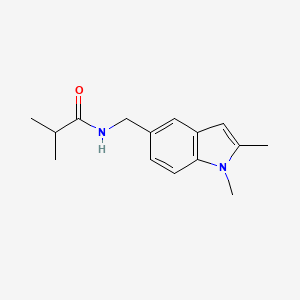
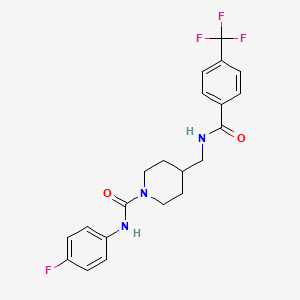
![N-(3-chlorophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2358233.png)

![2-Chloro-N-[(1-phenyltriazol-4-yl)methyl]propanamide](/img/structure/B2358235.png)
![5-Chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2358236.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2358238.png)
![2-(4-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2358240.png)
